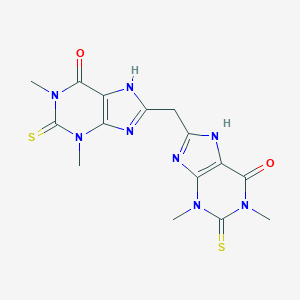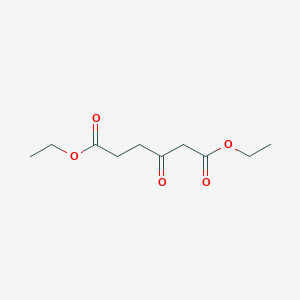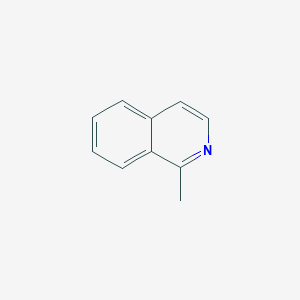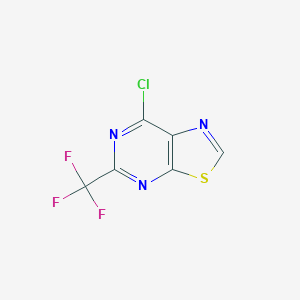
7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine is a heterocyclic compound that has drawn significant attention from the scientific community due to its potential applications in various fields. This compound is a member of the thiazolopyrimidine family and is known for its unique chemical properties that make it suitable for use in scientific research.
Mécanisme D'action
The mechanism of action of 7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine is not fully understood. However, it is believed that this compound exerts its effects by interfering with the function of various enzymes and proteins in the body.
Effets Biochimiques Et Physiologiques
Studies have shown that 7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine has various biochemical and physiological effects. This compound has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine in lab experiments is its unique chemical properties, which make it suitable for use in a wide range of applications. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are numerous future directions for research involving 7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine. Some of these include studying its potential use as an inhibitor of specific enzymes, investigating its effects on various microorganisms, and exploring its potential as a therapeutic agent for the treatment of cancer and viral infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine involves the reaction of 5-amino-2-chlorobenzoic acid with trifluoroacetic anhydride and thionyl chloride. The resulting intermediate is then reacted with 2-aminothiophenol to produce the final product.
Applications De Recherche Scientifique
7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine has been extensively studied for its potential applications in scientific research. This compound has been found to have antimicrobial, anticancer, and antiviral properties. It has also been studied for its potential use as an inhibitor of various enzymes.
Propriétés
Numéro CAS |
1998-59-0 |
|---|---|
Nom du produit |
7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine |
Formule moléculaire |
C6HClF3N3S |
Poids moléculaire |
239.61 g/mol |
Nom IUPAC |
7-chloro-5-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C6HClF3N3S/c7-3-2-4(14-1-11-2)13-5(12-3)6(8,9)10/h1H |
Clé InChI |
VFKDPWJTSAHXRQ-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(S1)N=C(N=C2Cl)C(F)(F)F |
SMILES canonique |
C1=NC2=C(S1)N=C(N=C2Cl)C(F)(F)F |
Autres numéros CAS |
1998-59-0 |
Synonymes |
7-Chloro-5-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



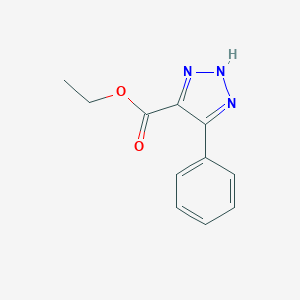
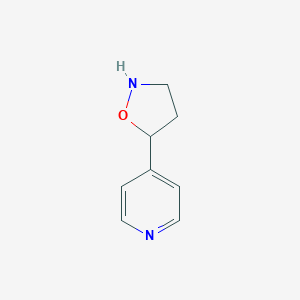
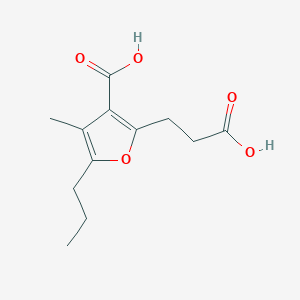
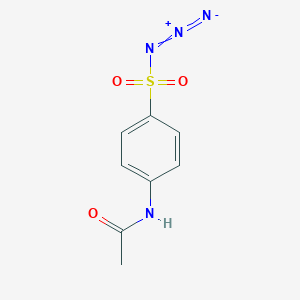
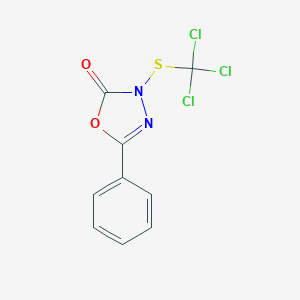
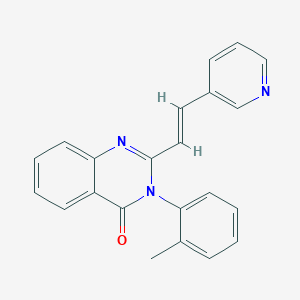
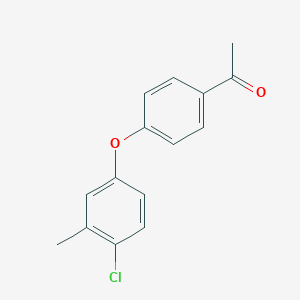
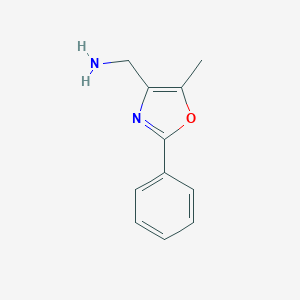
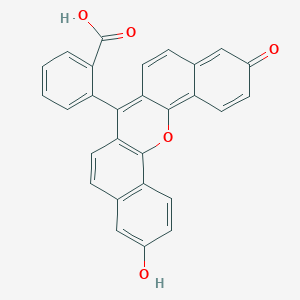
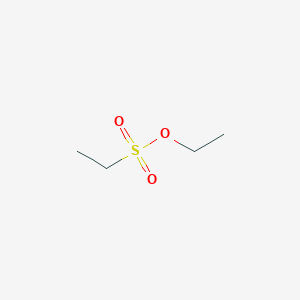
![2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B155357.png)
